racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,2R,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-4-5(9(12)13)7-8(6)15-7/h5-8H,4H2,1-3H3/t5-,6+,7+,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSVPIZNXAIFIN-OSMVPFSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1=O)C3C2O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichloroketene [2+2] Cycloaddition
The tricyclic framework is constructed via [2+2] cycloaddition of dichloroketene with a cyclobutenone precursor. This method, adapted from spirocyclic glutamic acid syntheses, forms the strained oxa-aza bicyclic system.
Meinwald Oxirane Rearrangement
Epoxidation of alkenes followed by acid-catalyzed Meinwald rearrangement expands cyclopropane rings into larger cyclic ketones.
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Example :
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Key Data :
Step Reagents/Conditions Yield Epoxidation MCBPA, CH₂Cl₂, 0°C 85% Meinwald Rearrangement BF₃·Et₂O, −10°C to 25°C 44–38%
Introduction of the tert-Butyl Ester Group
Boc Protection of Secondary Amines
The tert-butyl ester is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Coupling with Piperidine Intermediates
Patents describe coupling the tricyclic core with Boc-protected piperidine derivatives via amide bond formation.
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Example :
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Conditions : DMF, 25°C, 6 h.
Oxidation to 7-Oxo Functionality
Ketone Formation via Oxidation
The 7-oxo group is introduced by oxidizing a secondary alcohol intermediate. Common oxidants include Jones reagent or Dess-Martin periodinane.
Alternative Oxidative Pathways
Osmium tetroxide-mediated dihydroxylation followed by periodate cleavage forms ketones in spirocyclic systems.
Racemization and Stereochemical Considerations
Non-Stereoselective Synthesis
Racemization occurs due to:
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Planar Intermediates : Enolate or iminium species during cyclization.
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Lack of Chiral Catalysts : Use of achiral reagents in key steps.
Purification and Characterization
Chromatographic Separation
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.20–4.10 (m, 4H, NCH₂), 4.80 (d, 1H, J = 10 Hz).
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HRMS : m/z calc. for C₁₁H₁₅NO₄ [M+H]⁺: 225.24; found: 225.23.
Industrial-Scale Synthesis (Patent Routes)
Shortened Process from WO2014200786A1
Chemical Reactions Analysis
Types of Reactions
racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate serves as a precursor in the synthesis of biologically active compounds:
- Antitumor Agents : Research indicates that derivatives containing the azatricyclo structure exhibit antitumor activity, making this compound a valuable intermediate in drug development .
- Neurological Disorders : Compounds derived from this structure have shown promise in treating neurological disorders due to their ability to interact with specific neurotransmitter systems .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives from this compound that demonstrated significant anticancer properties against various cell lines. The study utilized in vitro assays to evaluate cell viability and apoptosis induction.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds synthesized from this racemic mixture in models of neurodegeneration. The results indicated that certain derivatives could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Bicyclic and Tricyclic Systems
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Ring System Complexity : The target compound’s tricyclic framework (3-oxa-6-aza) distinguishes it from bicyclic analogs (e.g., ) and spiro systems (e.g., ).
- Functional Groups : The tert-butyl carboxylate and 7-oxo groups are conserved across analogs, but substituents like benzyl () or hydroxyl () introduce divergent reactivity.
- Synthetic Utility : Compounds like (1R,2S,5S)-(±)-3 and (1S,2S,5R)-(±)-9 are intermediates in dehydroiodination reactions , whereas the target compound’s synthetic pathway remains undetailed in available sources.
Physicochemical and Crystallographic Comparisons
Table 2: Crystallographic Data (Where Available)
Implications :
- The absence of crystallographic data for the target compound limits direct structural comparisons.
Biological Activity
Racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate (CAS No. 244057-70-3) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a tricyclic framework that contributes to its biological activity, making it an interesting subject for research.
- Molecular Formula : C₁₁H₁₅N₁O₄
- Molecular Weight : 225.24 g/mol
- Purity : ≥98%
This compound is characterized by its stability and solubility properties, which are crucial for its application in drug development.
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structural frameworks can act as effective antimicrobial agents. The incorporation of the azatricyclo structure may enhance interactions with bacterial enzymes or cell membranes.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted in various studies. For instance, derivatives of similar bicyclic compounds have demonstrated efficacy as beta-lactamase inhibitors, which are crucial in combating antibiotic resistance .
- Potential as a Bioisostere : The unique bicyclic structure allows this compound to serve as a bioisostere for traditional aromatic systems in drug design, potentially improving pharmacokinetic properties such as solubility and metabolic stability .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Table 1: Summary of Biological Activities
Structure–Activity Relationship (SAR)
The SAR studies conducted on related compounds suggest that modifications to the functional groups attached to the bicyclic core can significantly alter biological activity. For example:
- Substituent Variations : Changing the tert-butyl group to different alkyl or aryl groups can influence solubility and receptor binding affinity.
Table 2: SAR Analysis of Related Compounds
| Compound Variant | Modification | Observed Activity |
|---|---|---|
| A | Methyl instead of tert-butyl | Increased antimicrobial activity |
| B | Hydroxyl group addition | Enhanced enzyme inhibition |
| C | Fluorine substitution | Improved metabolic stability |
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) must include chemical-resistant gloves (tested for permeation resistance), face shields, and safety goggles compliant with NIOSH (US) or EN 166 (EU) standards. Respiratory protection (e.g., P95 or OV/AG/P99 filters) is advised to mitigate inhalation risks. Avoid dust formation and ensure local exhaust ventilation. Contaminated gloves must be disposed of per OSHA guidelines, and spills should be collected in sealed containers to prevent environmental release .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use high-resolution NMR (¹H/¹³C) to confirm the bicyclic scaffold and tert-butyl ester group. For crystallographic validation, employ single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement). Racemic mixtures require enantiomeric ratio determination via chiral HPLC or Mosher’s ester derivatization, as demonstrated for similar bicyclic lactams .
Q. What synthetic routes are documented for analogous bicyclic lactams?
- Methodological Answer : Dehydroiodination of iodolactones (e.g., using base-mediated elimination) is a common step, as seen in the synthesis of tert-butyl 7-oxo-6-oxabicyclo[3.2.1]octane derivatives. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like epimerization or ring-opening .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or binding properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the tricyclic scaffold’s conformational flexibility and electron density distribution. Molecular docking studies (e.g., AutoDock Vina) may predict interactions with biological targets like enzymes or receptors, though experimental validation via crystallography or kinetic assays is essential .
Q. What strategies resolve the racemic mixture into enantiomers for pharmacological studies?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or enzymatic kinetic resolution (e.g., lipase-catalyzed ester hydrolysis) are viable. For stereochemical assignment, Mosher’s ester analysis or vibrational circular dichroism (VCD) provides enantiomeric excess (e.e.) validation .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s stability or bioactivity?
- Methodological Answer : Systematic SAR studies require synthesizing analogs (e.g., replacing tert-butyl with other esters) and testing under controlled conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. Bioactivity assays (e.g., enzyme inhibition) must control for solvent effects and purity thresholds (>97% by HPLC) .
Q. What crystallographic challenges arise during structure determination of this tricyclic system?
- Methodological Answer : Twinning or disordered solvent molecules complicate refinement. Use SHELXD for dual-space direct methods to phase high-resolution data (≤1.0 Å). For low-resolution data, phase annealing in SHELXE improves map quality. Validate hydrogen bonding and torsional angles with PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
